

# Application Notes and Protocols: $^{57}\text{Fe}$ Mössbauer Spectroscopy of Uvarovite from Ultramafic Intrusives

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## Compound of Interest

Compound Name: *uvarovite*

Cat. No.: *B1174922*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Uvarovite**, a rare calcium-chromium silicate garnet, is found in various geological settings, including chromite-bearing ultramafic intrusives. Its chemical formula is  $\text{Ca}_3\text{Cr}_2(\text{SiO}_4)_3$ , but it often forms solid solutions with other garnets like andradite (calcium-iron) and grossular (calcium-aluminum), leading to the incorporation of iron into its crystal structure.  $^{57}\text{Fe}$  Mössbauer spectroscopy is a powerful technique for probing the oxidation state, coordination environment, and magnetic properties of iron atoms within a crystal lattice. This document provides detailed application notes and protocols for the  $^{57}\text{Fe}$  Mössbauer spectroscopy of **uvarovite** from ultramafic intrusives, based on the findings from a study on **uvarovite** from Orissa, India.

## Data Presentation

The following table summarizes the quantitative  $^{57}\text{Fe}$  Mössbauer hyperfine parameters for a **uvarovite** sample from a chromite-bearing ultramafic intrusive in Sukinda, India. The data was collected at both room temperature (298 K) and low temperature (110 K). The Mössbauer spectra indicated the presence of  $\text{Fe}^{3+}$  exclusively in octahedral coordination.

Temperature (K)	Site Assignment	Isomer Shift ( $\delta$ ) (mm/s)	Quadrupole Splitting ( $\Delta E_Q$ ) (mm/s)	Linewidth ( $\Gamma$ ) (mm/s)	Relative Area (%)
298	Octahedral Fe <sup>3+</sup>	0.38	0.49	0.31	100
110	Octahedral Fe <sup>3+</sup>	0.49	0.51	0.35	100

Data sourced from Pal and Das (2010).

## Experimental Protocols

The following protocol for <sup>57</sup>Fe Mössbauer spectroscopy of **uvarovite** is based on the methodology described by Pal and Das (2010).

### 1. Sample Preparation

- **Mineral Separation:** Isolate **uvarovite** crystals from the host ultramafic rock. This may involve crushing the rock, followed by magnetic and heavy liquid separation techniques to concentrate the garnet fraction.
- **Purity Assessment:** Verify the purity of the separated **uvarovite** sample using techniques such as X-ray diffraction (XRD) and electron probe microanalysis (EPMA).
- **Absorber Preparation:** Prepare a Mössbauer absorber by grinding the purified **uvarovite** into a fine powder. The optimal thickness of the absorber should contain approximately 0.1 mg/cm<sup>2</sup> of <sup>57</sup>Fe. The powder is then uniformly distributed and contained within a sample holder.

### 2. Mössbauer Spectrometer Setup

- **Spectrometer:** A constant acceleration Mössbauer spectrometer is used in transmission geometry.

- **γ-ray Source:** A  $^{57}\text{Co}$  source in a rhodium (Rh) matrix is utilized. The source is moved with a sawtooth velocity function to modulate the energy of the emitted γ-rays via the Doppler effect.
- **Calibration:** The velocity scale of the spectrometer is calibrated using a standard α-iron foil at room temperature. All isomer shifts are reported relative to the centroid of the α-iron spectrum.

### 3. Data Acquisition

- **Transmission Geometry:** The γ-rays from the moving  $^{57}\text{Co}$  source are passed through the **uvarovite** absorber.
- **Detector:** A proportional counter or a similar detector is used to measure the intensity of the transmitted γ-rays.
- **Data Collection:** The transmitted γ-ray counts are recorded as a function of the source velocity. Data is collected over a sufficient number of channels (e.g., 1024) to resolve the spectral features. Acquire spectra until a satisfactory signal-to-noise ratio is achieved, with counts per channel typically around  $3 \times 10^5$ .
- **Temperature Control:** For low-temperature measurements, a cryostat is used to cool and maintain the sample at the desired temperature (e.g., 110 K).

### 4. Spectral Analysis

- **Data Fitting:** The collected Mössbauer spectra are fitted using a least-squares fitting program.
- **Line Shape:** Assume Lorentzian line shapes for the absorption peaks during the fitting process.
- **Parameter Extraction:** The fitting procedure yields the hyperfine parameters: isomer shift ( $\delta$ ), quadrupole splitting ( $\Delta E_Q$ ), and linewidth ( $\Gamma$ ). The relative area of each spectral component corresponds to the relative abundance of iron in that specific site and valence state.

## Visualization

- To cite this document: BenchChem. [Application Notes and Protocols:  $^{57}\text{Fe}$  Mössbauer Spectroscopy of Uvarovite from Ultramafic Intrusives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174922#57fe-m-ssbauer-spectroscopy-of-uvarovite-from-ultramafic-intrusives>]

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